molecular formula C14H13NO B14008841 1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone CAS No. 728918-68-1

1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone

Katalognummer: B14008841
CAS-Nummer: 728918-68-1
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: UOTIYIKAUHGZPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD04117383 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD04117383 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of steps that include the preparation of intermediate compounds, followed by their conversion into the final product through controlled reactions.

Industrial Production Methods: Industrial production of MFCD04117383 requires scalable and efficient methods to ensure high yield and purity. This often involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to facilitate the large-scale synthesis of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD04117383 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD04117383 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of MFCD04117383 depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, which may exhibit different chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

MFCD04117383 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biological processes. In medicine, MFCD04117383 has potential therapeutic applications, such as in drug development. Additionally, its unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD04117383 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to MFCD04117383 include those with comparable chemical structures and properties. These may include analogs or derivatives that share a common core structure but differ in specific functional groups.

Uniqueness: MFCD04117383 stands out due to its unique combination of properties, which may include specific reactivity, stability, and biological activity

Conclusion

MFCD04117383 is a versatile compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Understanding its properties and mechanisms of action can pave the way for new discoveries and innovations.

Eigenschaften

CAS-Nummer

728918-68-1

Molekularformel

C14H13NO

Molekulargewicht

211.26 g/mol

IUPAC-Name

1-[3-(4-aminophenyl)phenyl]ethanone

InChI

InChI=1S/C14H13NO/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11/h2-9H,15H2,1H3

InChI-Schlüssel

UOTIYIKAUHGZPX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.